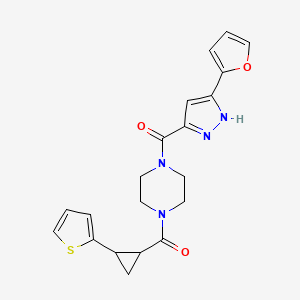

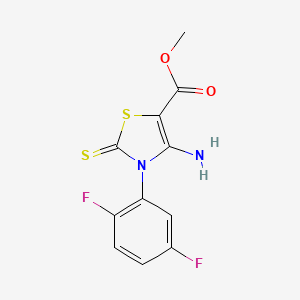

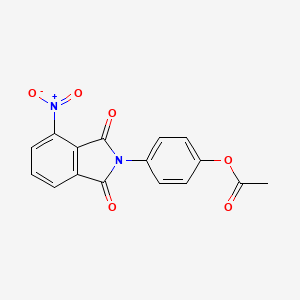

N-(3-Benzothiazol-2-ylphenyl)-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

1. Therapeutic Potential and Applications

Benzothiazole derivatives, including N-(3-Benzothiazol-2-ylphenyl)-2-nitrobenzamide, have been recognized for their broad therapeutic potential. They are known for a wide range of pharmacological activities like antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Specifically, 2-arylbenzothiazoles are highlighted for their potential as antitumor agents. These derivatives showcase their versatility by serving as ligands to various biomolecules, drawing significant attention in drug discovery, particularly in cancer treatment. The structural simplicity of benzothiazole and its ease of synthesis contribute to the generation of chemical libraries, crucial for new chemical entities advancing towards the market (Kamal et al., 2015).

2. Advances in Structural Modifications for Chemotherapy

Recent developments in benzothiazole derivatives have focused on their roles as potential chemotherapeutics. Particularly, 2-arylbenzothiazoles have surfaced as important pharmacophores in antitumor agent development. The promising biological profiles and synthetic accessibility of these compounds make them attractive candidates for new benzothiazole-based chemotherapeutics. Although many derivatives demonstrate potent anticancer activity, further exploration is required, especially regarding their toxicity and safety for clinical use as cancer treatments (Ahmed et al., 2012).

3. Structural Activity Relationship in Medicinal Chemistry

The benzothiazole structure is integral to numerous natural and synthetic bioactive molecules. Benzothiazole derivatives exhibit various activities, with relatively low toxic effects. Modifications, especially at the C-2 carbon atom and C-6 positions of benzothiazole, are associated with a diverse range of biological activities. This makes benzothiazole a rapidly developing and intriguing compound in medicinal chemistry, particularly in the context of anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer activities (Bhat & Belagali, 2020).

Safety and Hazards

Future Directions

Benzothiazoles have been extensively studied and found to have diverse chemical reactivity and broad spectrum of biological activity. The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Future research may focus on improving the synthesis process and exploring the potential biological and pharmaceutical applications of benzothiazole derivatives.

Properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O3S/c24-19(15-8-1-3-10-17(15)23(25)26)21-14-7-5-6-13(12-14)20-22-16-9-2-4-11-18(16)27-20/h1-12H,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUIMCWAYWLNRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

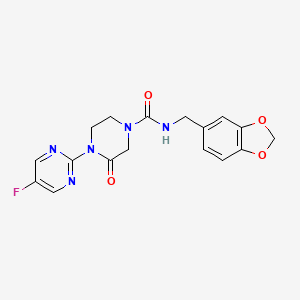

![6-Acetyl-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2557809.png)

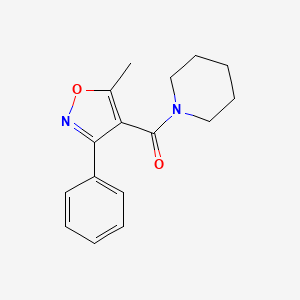

![6-methyl-3-(3-methylbutyl)-2-(methylsulfanyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2557815.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}acetamide](/img/structure/B2557819.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2557824.png)